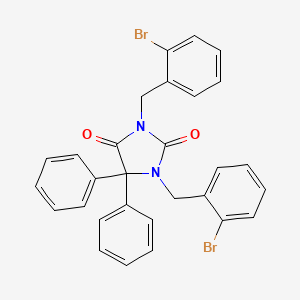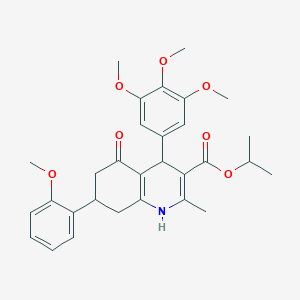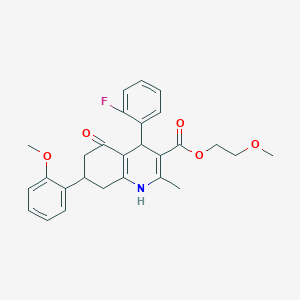![molecular formula C9H11N3OS2 B11080196 7-ethoxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11080196.png)
7-ethoxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-エトキシ-3,5-ジメチル[1,3]チアゾロ[4,5-d]ピリミジン-2(3H)-チオンは、チアゾロピリミジンファミリーに属する複素環式化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。チアゾール環がピリミジン環に縮合されたこの化合物のユニークな構造は、科学研究の興味深い対象となっています。
2. 製法
合成経路と反応条件: 7-エトキシ-3,5-ジメチル[1,3]チアゾロ[4,5-d]ピリミジン-2(3H)-チオンの合成は、一般的に、適切なチオアミドとエトキシ置換の前駆体を制御された条件下で環化させることを含みます。この反応は、多くの場合、エタノール中のナトリウムエトキシドなどの塩基の存在下で行われ、チアゾール環の形成を促進します。
工業的生産方法: この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室合成プロセスをスケールアップすることを含むでしょう。これには、高収率と高純度を確保するための反応条件の最適化と、再結晶またはクロマトグラフィーなどの効率的な精製技術の実装が含まれます。
反応の種類:
酸化: この化合物は、特にチオン基において酸化反応を起こすことがあり、スルホキシドまたはスルホンを生成します。
還元: 還元反応はチアゾール環を標的とし、それをジヒドロチアゾール誘導体に変換する可能性があります。
置換: エトキシ基とメチル基は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA) などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が用いられます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用して置換反応を行うことができます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: ジヒドロチアゾール誘導体。
置換: 使用する求核剤に応じて、さまざまな置換チアゾロピリミジン。
4. 科学研究の応用
7-エトキシ-3,5-ジメチル[1,3]チアゾロ[4,5-d]ピリミジン-2(3H)-チオンは、さまざまな科学研究の応用で調査されています。
化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、特定の酵素の阻害剤として潜在的な可能性を示しており、創薬の候補となっています。
医学: その誘導体は、抗がん、抗菌、抗炎症作用について調査されています。
産業: この化合物は、特定の電子または光学特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate thioamide and ethoxy-substituted precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.
科学的研究の応用
7-Ethoxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
7-エトキシ-3,5-ジメチル[1,3]チアゾロ[4,5-d]ピリミジン-2(3H)-チオンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、活性部位に結合することで酵素活性を阻害し、基質のアクセスを遮断する可能性があります。この化合物の構造は、さまざまな生物学的経路と相互作用することができ、がん細胞の増殖の阻害や炎症の軽減などの治療効果につながる可能性があります。
類似の化合物:
チアゾロ[4,5-d]ピリミジン-7(6H)-オン: これらの化合物は、コア構造が似ていますが、チアゾール環とピリミジン環に付加された官能基が異なります。
チアゾロ[4,5-b]ピリジン: これらの化合物は、ピリミジン環ではなくピリジン環に縮合されたチアゾール環を持っています。
ユニークさ: 7-エトキシ-3,5-ジメチル[1,3]チアゾロ[4,5-d]ピリミジン-2(3H)-チオンは、その特定の置換パターンによりユニークであり、異なる化学的および生物学的特性を与えています。
類似化合物との比較
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in the functional groups attached to the thiazole and pyrimidine rings.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to a pyridine ring instead of a pyrimidine ring.
Uniqueness: 7-Ethoxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H11N3OS2 |
|---|---|
分子量 |
241.3 g/mol |
IUPAC名 |
7-ethoxy-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C9H11N3OS2/c1-4-13-8-6-7(10-5(2)11-8)12(3)9(14)15-6/h4H2,1-3H3 |
InChIキー |
VFMIGJARKSWIAC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=C1SC(=S)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11080114.png)
![5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11080124.png)
![Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11080128.png)
![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11080129.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B11080133.png)
![Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl-](/img/structure/B11080138.png)
![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate](/img/structure/B11080160.png)


![N-(4-methoxyphenyl)-N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11080175.png)
![Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate](/img/structure/B11080179.png)
![Methyl 6-[(4-bromophenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11080181.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080200.png)

